

Application Notes and Protocols for In Vitro Cell-Based Assays of Dodonolide

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Compound of Interest

Compound Name: *Dodonolide*

Cat. No.: *B13394232*

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Introduction

Dodonolide is a marine-derived natural product identified as a potent and specific inhibitor of Vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is vital for a multitude of cellular processes such as protein trafficking, degradation, and nutrient sensing. Dysregulation of V-ATPase activity is implicated in various diseases, including cancer, where it contributes to tumor invasion and metastasis, and chemoresistance. Consequently, V-ATPase inhibitors like **dodonolide** are valuable tools for basic research and potential therapeutic agents.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of **dodonolide**, focusing on its effects on cell viability, apoptosis, and its primary molecular target, V-ATPase.

Data Presentation

The following table summarizes hypothetical quantitative data for **dodonolide** based on its known potent V-ATPase inhibitory activity. This data should be generated by following the protocols outlined below.

Assay Type	Cell Line	Parameter	Dodonolide Value	Positive Control
Cytotoxicity	A549 (Lung Carcinoma)	IC50 (nM)	To be determined	Bafilomycin A1 (~1 nM)
MCF-7 (Breast Cancer)	IC50 (nM)	To be determined	Bafilomycin A1 (~5 nM)	Bafilomycin A1 (~2 nM)
HCT116 (Colon Cancer)	IC50 (nM)	To be determined	Bafilomycin A1 (~2 nM)	
Apoptosis	A549 (Lung Carcinoma)	% Apoptotic Cells	To be determined	Staurosporine (1 μ M)
V-ATPase Inhibition	Purified Enzyme	IC50 (nM)	To be determined	Bafilomycin A1 (~0.5 nM)

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of **dodonolide** on cell viability by measuring the metabolic activity of living cells.

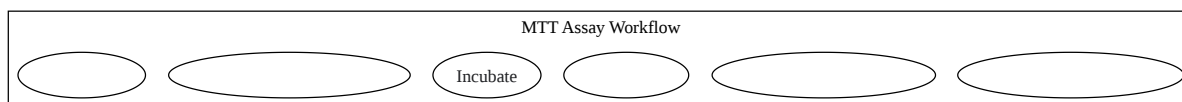
Materials:

- Human cancer cell lines (e.g., A549, MCF-7, HCT116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Dodonolide**
- Bafilomycin A1 (positive control)
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **dodonolide** and bafilomycin A1 in complete culture medium.
- Replace the medium in the wells with medium containing various concentrations of **dodonolide**, bafilomycin A1, or vehicle (DMSO).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.



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Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

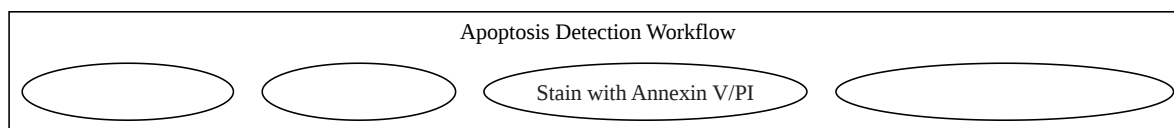
Materials:

- Human cancer cell line (e.g., A549)
- Complete culture medium
- **Dodonolide**
- Staurosporine (positive control)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and incubate until they reach ~70% confluency.
- Treat cells with **dodonolide** at its IC50 concentration (determined from the cytotoxicity assay) or staurosporine for 24 hours.
- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.

- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.



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V-ATPase Inhibition Assay

This biochemical assay measures the ATP hydrolytic activity of purified V-ATPase in the presence of **dodonolide**.

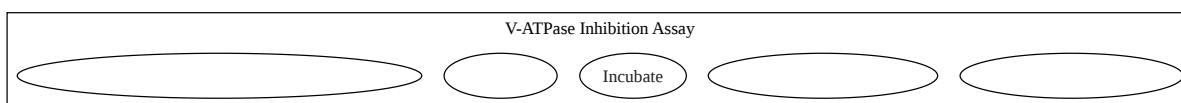
Materials:

- Purified V-ATPase enzyme
- Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 0.2 mM EGTA, 50 mM KCl)
- Dodonolide**
- Bafilomycin A1 (positive control)
- ATP
- Malachite green reagent for phosphate detection
- 96-well plate
- Plate reader

Protocol:

- Pre-incubate the purified V-ATPase enzyme with various concentrations of **dodonolide** or bafilomycin A1 in the assay buffer for 15 minutes at 37°C.

- Initiate the reaction by adding ATP to a final concentration of 1 mM.
- Incubate for 30 minutes at 37°C.
- Stop the reaction by adding the malachite green reagent.
- Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
- Calculate the percentage of V-ATPase inhibition relative to the untreated control and determine the IC50 value.



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Signaling Pathway

Dodonolide, as a V-ATPase inhibitor, is expected to disrupt cellular processes that are dependent on vesicular acidification. This includes the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation and is activated by amino acids transported out of the lysosome.

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